4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid
Description
Chemical Structure and Functional Groups:
4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid is an azo-sulfonic acid derivative characterized by a benzene ring substituted with a sulfonic acid group (-SO₃H) at the para position and an (E)-configured diazenyl (-N=N-) linker attached to a 1-methyl-1H-pyrrol-2-yl moiety. The E-geometry of the azo bond ensures planarity, which is critical for applications in dyes and photochemical systems .
For example, similar compounds like 4-[(E)-(4-amino-2-hydroxyphenyl)diazenyl]benzene-1-sulfonic acid are synthesized using sulphanilic acid (4-aminobenzenesulfonic acid) as a starting material, achieving yields of ~75–80% . Characterization methods such as FTIR, NMR (¹H and ¹³C), and ESI-MS are standard for confirming structure and purity .
Applications: Azo-sulfonic acids are widely used as dyes due to their vibrant colors and stability. The sulfonic acid group enhances water solubility, making them suitable for textile dyeing and biological staining.
Properties
CAS No. |
65365-62-0 |
|---|---|
Molecular Formula |
C11H11N3O3S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
4-[(1-methylpyrrol-2-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C11H11N3O3S/c1-14-8-2-3-11(14)13-12-9-4-6-10(7-5-9)18(15,16)17/h2-8H,1H3,(H,15,16,17) |
InChI Key |
MSHJUHBADWWHNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The process begins with the diazotization of 4-aminobenzenesulfonic acid in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 1-methyl-1H-pyrrole under alkaline conditions to form the desired azo compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonic acid group (-SO3H) can participate in electrophilic aromatic substitution reactions, such as sulfonation and nitration.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Sulfur trioxide and fuming sulfuric acid for sulfonation; nitric acid and sulfuric acid for nitration.
Reduction: Sodium dithionite or hydrogen in the presence of a catalyst for reduction of the azo group.
Oxidation: Potassium permanganate or other strong oxidizing agents for oxidation reactions.
Major Products:
Sulfonation: Formation of sulfonated derivatives.
Reduction: Formation of corresponding amines.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid involves its interaction with various molecular targets. The azo group (-N=N-) can undergo reduction to form amines, which can then interact with proteins and other biomolecules. The sulfonic acid group (-SO3H) enhances the solubility of the compound in aqueous environments, facilitating its use in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Azo-Sulfonic Acid Derivatives
Key Comparative Insights :
Structural Variations and Solubility :
- The target compound’s 1-methylpyrrole substituent introduces steric and electronic effects distinct from hydroxyl or naphthyl groups in other azo dyes. This may reduce aggregation in aqueous solutions compared to bulkier substituents (e.g., naphthalene derivatives) .
- Sulfonic acid position : All compounds listed have para-substituted sulfonic acid groups, ensuring consistent solubility and ionic character. However, alkyl-chain derivatives like ABSNa50 exhibit surfactant behavior due to hydrophobic/hydrophilic balance, unlike purely aromatic analogs .
Applications: The target compound’s pyrrole moiety could enable photoresponsive behavior, as pyrroles are known to participate in π-conjugation and redox activity. Compounds with hydroxyl groups (e.g., 4-amino-2-hydroxyphenyl derivatives) show higher binding affinity to cellulose in textiles, improving dye-fastness. The absence of hydroxyl groups in the target compound may limit its use in natural fiber dyeing .
Toxicity and Environmental Impact :
- Azo dyes with hydroxyl or naphthyl groups (e.g., Acid Orange 7) exhibit moderate toxicity (EC₅₀ ~3.68 in Hydractinia echinata assays), likely due to metabolic release of aromatic amines. The target compound’s toxicity profile remains unstudied but could differ due to its pyrrole group .
- ABSNa50, a surfactant, shows low acute toxicity but raises concerns about biodegradability in aquatic systems .
Synthetic Complexity: Multi-step coupling reactions are required for compounds with ethenyl or poly-hydroxyl groups (e.g., Acid Orange 7), whereas the target compound’s synthesis may be simpler, akin to monoazo dyes (~75–80% yield) .
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